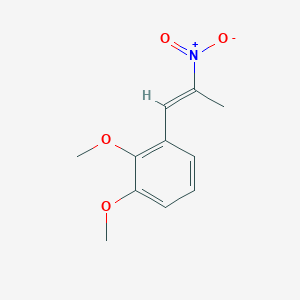
1-(2,3-Dimethoxyphenyl)-2-nitropropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene typically involves the condensation of 2,3-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, followed by purification techniques such as distillation or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Reduction: 1-(2,3-Dimethoxyphenyl)-2-aminopropane.
Oxidation: 1-(2,3-Dimethoxyphenyl)-2-nitroethanol.
Substitution: Various alkylated derivatives depending on the substituent used .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic properties, particularly in pain management.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-nitropropene involves its interaction with various molecular targets and pathways:
Peripheral Antinociceptive Activity: Associated with the attenuation of nitric oxide production and the release of pro-inflammatory mediators.
Central Antinociceptive Activity: Involves inhibition of capsaicin-sensitive fibers and the glutamatergic system, independent of the opioidergic system.
Comparación Con Compuestos Similares
1-(2,3-Dimethoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
2,3-Dimethoxybenzyl alcohol: Shares the dimethoxyphenyl moiety but differs in its functional groups and reactivity.
Chalcones: Compounds with a similar phenyl structure but different functional groups and applications.
Uniqueness: this compound is unique due to its combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
1,2-dimethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3/b8-7+ |
Clave InChI |
MMLNTSKEWFKJQF-BQYQJAHWSA-N |
SMILES isomérico |
C/C(=C\C1=C(C(=CC=C1)OC)OC)/[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=C(C(=CC=C1)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



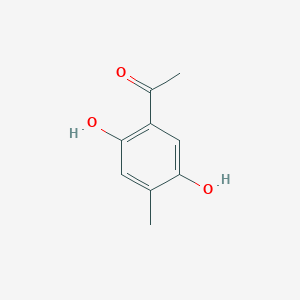

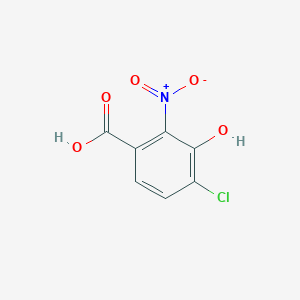
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
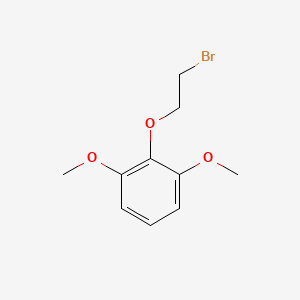
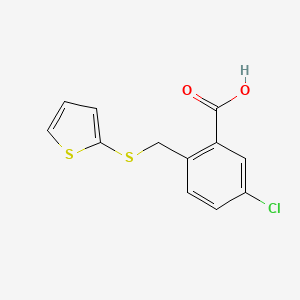
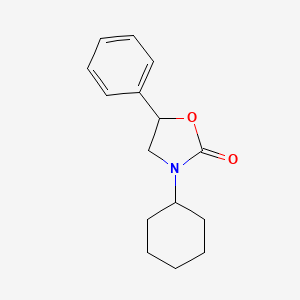
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)


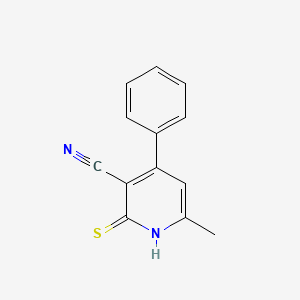
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B15081804.png)
